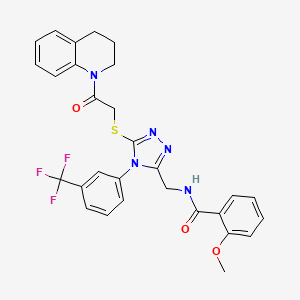

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F3N5O3S/c1-40-24-14-5-3-12-22(24)27(39)33-17-25-34-35-28(37(25)21-11-6-10-20(16-21)29(30,31)32)41-18-26(38)36-15-7-9-19-8-2-4-13-23(19)36/h2-6,8,10-14,16H,7,9,15,17-18H2,1H3,(H,33,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFUABJPVMOZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic molecule that incorporates various pharmacophores. Its biological activity is of significant interest due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

This compound features a dihydroquinoline moiety linked to a triazole and a methoxybenzamide , which may contribute to its biological activity through multiple mechanisms. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have shown that derivatives of similar structures exhibit notable anticancer properties. For example, compounds with a dihydroquinoline core have demonstrated significant inhibitory effects on various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One study reported an IC50 value of 1.2 µM against MCF-7 cells for a closely related compound .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | Panc-1 | 1.4 |

| N-Acetylcysteine | A549 | 0.9 |

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated through its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease. In vitro assays have shown that similar compounds can achieve IC50 values as low as 0.28 µM for AChE inhibition . This suggests that the compound may effectively cross the blood-brain barrier and exert protective effects against neurodegeneration.

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits moderate to strong activity against both bacterial and fungal strains. For instance, a related triazole derivative demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with MIC values in the low micromolar range .

Case Studies

- In Vitro Studies : A study involving the synthesis of triazole derivatives showed promising results in inhibiting growth in multiple cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation pathways.

- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates and improved survival compared to controls, highlighting the therapeutic potential of these derivatives.

Q & A

Q. What are the standard synthetic routes for preparing this compound and its intermediates?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. For example, intermediates like 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole derivatives are synthesized via cyclization of thiosemicarbazides under alkaline conditions (e.g., NaOH in ethanol) . Key steps include:

- Thiolation of triazole precursors using reagents like thiourea or mercaptoacetic acid derivatives.

- Alkylation or substitution reactions to introduce the dihydroquinoline and benzamide moieties.

- Purification via ethanol recrystallization or column chromatography .

Q. How is the compound characterized structurally and chemically?

Standard characterization methods include:

- Elemental analysis : To verify purity and stoichiometry by comparing experimental vs. calculated C, H, N, and S content .

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C–N in triazole rings at ~1200 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm, methoxybenzamide protons at δ 3.8–4.2 ppm) .

Q. What are the primary biological activities evaluated for this compound?

Initial screening often focuses on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Anti-tubercular activity : Microplate Alamar Blue assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

Advanced optimization employs Design of Experiments (DoE) methodologies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate thioether bond formation .

- Flow chemistry : Continuous-flow systems reduce side reactions and improve scalability, as demonstrated in analogous triazole syntheses .

Q. How can spectral data discrepancies (e.g., unexpected splitting in NMR) be resolved?

- Dynamic effects : Conformational flexibility in the dihydroquinoline moiety may cause splitting. Variable-temperature NMR can stabilize conformers for clearer spectra .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in the triazole and benzamide regions .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Substituent variation : Introducing electron-withdrawing groups (e.g., –CF₃) on the phenyl ring enhances antimicrobial activity, while piperazine substitutions modulate solubility .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like M. tuberculosis enoyl-ACP reductase, with binding energy scores correlated to experimental MICs .

Q. How should conflicting elemental analysis or bioactivity data be addressed?

- Reproducibility checks : Verify reaction stoichiometry and purification steps (e.g., residual solvent in crystallized products can skew elemental analysis) .

- Orthogonal assays : Confirm bioactivity using alternative methods (e.g., time-kill kinetics alongside MIC assays) to rule out false positives/negatives .

Q. What computational methods are used to predict metabolic stability or toxicity?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions.

- MD simulations : Assess stability of the compound in biological membranes, focusing on the trifluoromethyl group’s hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.